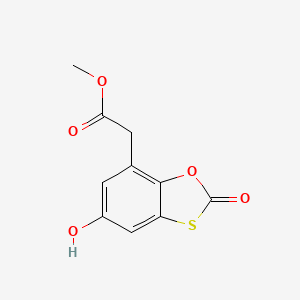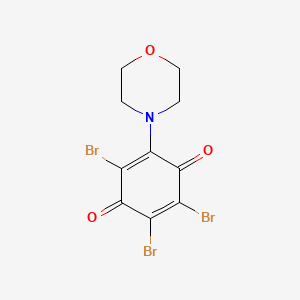
2,3,5-Tribromo-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromo-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with three bromine atoms and a morpholine group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of morpholine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent morpholine substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products Formed
Scientific Research Applications
2,3,5-Tribromo-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and morpholine group play crucial roles in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,3,5-Tribromo-6-(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and a morpholine group differentiates it from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
112169-19-4 |
|---|---|
Molecular Formula |
C10H8Br3NO3 |
Molecular Weight |
429.89 g/mol |
IUPAC Name |
2,3,5-tribromo-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H8Br3NO3/c11-5-6(12)10(16)8(7(13)9(5)15)14-1-3-17-4-2-14/h1-4H2 |
InChI Key |
OKDAEHSIUDLPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C(=C(C2=O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
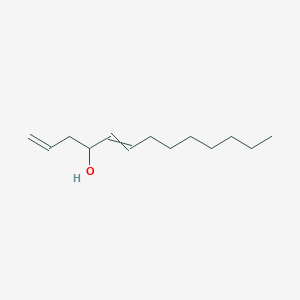
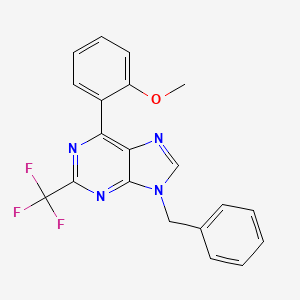


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
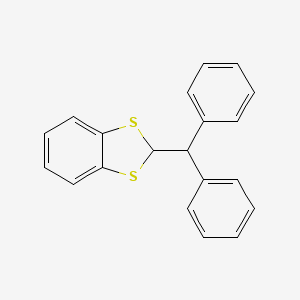
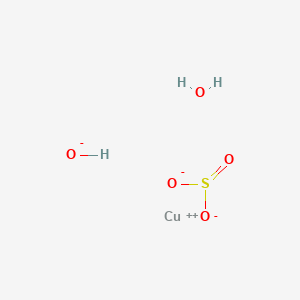
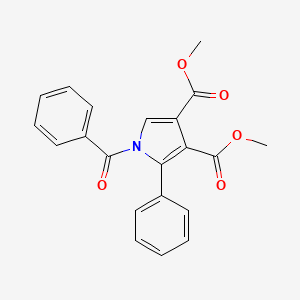
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
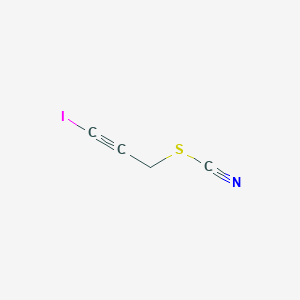
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
